Cas no 84-34-4 (RESCINNAMINE)

RESCINNAMINE structure
RESCINNAMINE structure
Produktname:RESCINNAMINE
CAS-Nr.:84-34-4
MF:C35H42N2O9
MW:634.715990543365
CID:706940
PubChem ID:5280954

RESCINNAMINE Chemische und physikalische Eigenschaften

Namen und Kennungen

    • RESCINNAMINE
    • Rescin
    • Reserpinene
    • methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-{[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy}-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4,6,8-tetraene-19-carboxylate
    • Rescaloid
    • CHEBI:92923
    • Prestwick3_000568
    • 3,5-Trimethoxycinnamic acid, methyl reserpate
    • Rescinamina (INN-Spanish)
    • Tenamine
    • NS00003329
    • RESCINNAMINE [ORANGE BOOK]
    • BSPBio_000356
    • HMS1569B18
    • HMS2096B18
    • Raurescin
    • (3.BETA.,16.BETA.,17.ALPHA.,18.BETA.,20.ALPHA.)-11,17-DIMETHOXY-18-(((2E)-1-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-YL)OXY)-YOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
    • Cinnasil
    • HY-A0220
    • (3beta,16beta,17alpha,18beta,20alpha)-11,17-DIMETHOXY-18-(((2E)-1-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-YL)OXY)-YOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
    • Prestwick_558
    • Scinnamina
    • Cinnaloid
    • 3,4,5-trimethoxycinnamic acid ester of methyl reserpate
    • C02AA01
    • Resepinine (C35 alkaloid)
    • 3,4,5-Trimethoxycinnamoyl methyl reserpate
    • BPBio1_000392
    • Rescinnaminum (INN-Latin)
    • C06540
    • Rescinnaminum
    • Benz[g]indolo[2, 1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-3-hydroxy-2,11-dimethoxy-, methyl ester, 3,4,5-trimethoxycinnamate
    • NCGC00016787-01
    • Cartric
    • 3,5-Trimethoxycinnamoyl methyl reserpate
    • Rescinnaminum [INN-Latin]
    • Paresinan
    • GTPL7098
    • ACon1_002115
    • Trimethoxy cinnamoyl reserpate de methyl
    • METHYL 18-O-(3,4,5-TRIMETHOXYCINNAMOYL) RESERPATE
    • methyl (3beta,16beta,17alpha,18beta,20alpha)-11,17-dimethoxy-18-({(2E)-3-[3,4,5-tris(methyloxy)phenyl]prop-2-enoyl}oxy)yohimban-16-carboxylate
    • 84-34-4
    • RESCINNAMINE [HSDB]
    • Rescidan
    • Tsuruselpi S
    • Methyl trimethoxycinnamoylreserpate
    • RESCINNAMINE [MART.]
    • Apoterin S
    • 11,17-DIMETHOXY-18-((1-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENYL)OXY)-3,20-YOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
    • Rescinnamine [INN:BAN:JAN:NF]
    • METHYL 18-O-(3,4,5-TRIMETHOXYCINNAMOYL RESERPATE
    • methyl 11,17alpha-dimethoxy-18beta-{[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy}-3beta,20alpha-yohimban-16beta-carboxylate
    • DTXCID001079620
    • Rescinnamine (VAN)
    • RESCINNAMINE [INN]
    • Rescinnamina [DCIT]
    • D00198
    • Rescinamina
    • RESCINNAMINE [MI]
    • 24815-24-5
    • Trimethoxycinnamoyl methyl reserpate
    • UNII-Q6W1F7DJ2D
    • MEGxp0_001952
    • Q409978
    • CHEMBL1668
    • Apoterin
    • Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-((1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)-oxy)-, methyl ester, (3beta,16beta,17alpha,18beta(E),20alpha)-
    • Reserpinine (C35 alkaloid)
    • CCRIS 4711
    • Reserpinine
    • Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl]oxy]-, methyl ester, (3b,16b,17a,18b,20a)-
    • Rescinnamina
    • Prestwick2_000568
    • Yohimban-16-carboxylic acid,17-dimethoxy-18-[[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl]oxy]-, methyl ester, (3.beta.,16.beta.,17.alpha.,18.beta.,20.alpha.)-
    • Anaprel
    • Tuareg
    • EN300-19731914
    • RESCINNAMINE [JAN]
    • CAS-24815-24-5
    • methyl (1R, 15S, 17R, 18R, 19S, 20S)-6, 18-dimethoxy-17-[(E)-3-(3, 4, 5-trimethoxyphenyl)prop-2-enoyl]oxy-1, 3, 11, 12, 14, 15, 16, 17, 18, 19, 20, 21-dodecahydroyohimban-19-carboxylate
    • 3-beta,20-alpha-Yohimban-16-beta-carboxylic acid, 18-beta-hydroxy-11,17-alpha-dimethoxy-, methyl ester, 3,4,5-trimethoxycinnamate (ester)
    • Rescisan
    • 3,4,5-Trimethoxycinnamic acid, methyl reserpate
    • NSC15628
    • SMR001233232
    • Rescitens
    • METHYL 3,4,5-TRIMETHOXYCINNAMOYL RESERPATE
    • Tox21_110611
    • Methyl 18beta-hydroxy-11,17alpha-dimethoxy-3beta,20alpha-yohimban-16beta-carboxylate
    • Rescinnamin
    • Recitensina
    • RESCINNAMINE (MART.)
    • Trimethoxy cinnamoyl reserpate de methyl [French]
    • Q6W1F7DJ2D
    • AKOS040744469
    • Rescamin
    • Reserpic acid methyl ester 3,4,5-trimethoxycinnamate
    • BRD-K52930707-001-04-8
    • EINECS 246-471-8
    • BRN 0075328
    • Methyl 18.beta.-hydroxy-11,17.alpha.-dimethoxy-3.beta.,20.alpha.-yohimban-16.beta.-carboxylate
    • SCHEMBL181966
    • Yohimban-16-carboxylicacid,11,17-dimethoxy-18-[[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]oxy]-,methyl ester, (3b,16b,17a,18b,20a)-
    • 3-BETA,20-ALPHA-YOHIMBAN-16-BETA-CARBOXYLIC ACID, 18-BETA-HYDROXY-11, 17-ALPHA-DIMETHOXY-, METHYL ESTER, 3,4,5-TRIMETHOXYCINNAMATE (ESTER)
    • Reskinnamin
    • methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
    • Cinamine
    • Cinatabs
    • methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-{[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy}-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4(9),5,7-tetraene-19-carboxylate
    • Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-((1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)oxy)-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-
    • Resipal
    • NCGC00179585-04
    • Tsuruselpi S (TN)
    • 4-25-00-01323 (Beilstein Handbook Reference)
    • O-(3,4,5-Trimethoxy-trans-cinnamoyl) methyl reserpate
    • Reserpinin
    • Methyl 1alpha,2beta,3alpha,4,4aalpha,5,7,8,13,13bbeta,14,14aalpha-dodecahydro-2alpha,11-dimethoxy-3beta-(3,4,5-trimethoxycinnamoyloxy)benz(g)indolo(2,3-a)quinolizine-1beta-carboxylate
    • Rescinnamine (JAN/INN)
    • FS-7822
    • 11,17-Dimethoxy-18-[[1-oxo-3-3,4,5-trimethoxyphenyl)-2-propenyl]oxy]-3,20-yohimban-16-carboxylic acid methyl ester
    • HSDB 2176
    • CHEBI:28572
    • Raurescine
    • Methyl 18-O-(3,4,5-trimethoxycinnamoyl)reserpate
    • RESCINNAMINE [VANDF]
    • NCGC00179585-03
    • BRD-K52930707-001-02-2
    • Anapral
    • Apolon
    • NSC 15628
    • RESCINNAMINE [WHO-DD]
    • Normorescina
    • DTXSID3023554
    • MLS002153878
    • AI3-52763
    • 3,4,5-Trimethylcinnamoyl methyl reserpate
    • 3beta,20alpha-Yohimban-16beta-carboxylic acid, 18beta-hydroxy-11,17alpha-dimethoxy-, methyl ester, 3,4,5-trimethoxycinnamate (ester)
    • methyl 11,17alpha-dimethoxy-18beta-(((2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl)oxy)-3beta,20alpha-yohimban-16beta-carboxylate
    • HMS2234E08
    • Recinnamine
    • Raupyrol
    • Rozex
    • Moderil
    • Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-(((2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)oxy)-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-
    • 3beta,20alpha-Yohimban-16beta-carboxylic acid, 18beta-hydroxy-11,17alpha-dimethoxy-, methyl ester, 3,4,5-trimethoxycinnamate (ester), (E)-
    • Rescinamina [INN-Spanish]
    • 3,4,5-Trimethylcinnamic acid, ester with methyl reserpate
    • 3.beta., 18.beta.-hydroxy-11,17.alpha.-dimethoxy-, methyl ester, 3,4,5-trimethoxycinnamate (ester)
    • Rescinpal
    • NSC-15628
    • 11,17alpha-Dimethoxy-18beta-((1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)oxy)-3beta,20alpha-yohimban-16beta-carboxylic acid methyl ester
    • Methyl reserpate 3,4,5-trimethoxycinnamic acid ester
    • Resealoid
    • Reserpic acid methyl ester 3,4,5-trihydroxycinnamate
    • Inchi: InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+/t20-,24+,26-,29-,31+,34+/m1/s1
    • InChI-Schlüssel: SZLZWPPUNLXJEA-QEGASFHISA-N
    • Lächelt: COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC

Berechnete Eigenschaften

  • Genaue Masse: 634.28903092g/mol
  • Monoisotopenmasse: 634.28903092g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 46
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 1080
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 6
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topologische Polaroberfläche: 118Ų
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